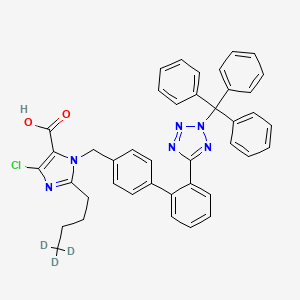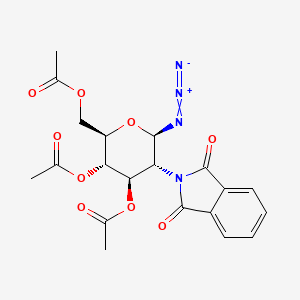![molecular formula C15H18O8 B13845477 (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is a complex organic compound known for its unique structural features and significant biological activities. This compound is characterized by a phenylpropanoid backbone linked to a glycosylated moiety, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid typically involves multiple steps, including the formation of the phenylpropanoid backbone and subsequent glycosylation. The phenylpropanoid backbone can be synthesized through a series of reactions, such as aldol condensation and reduction. Glycosylation is achieved using glycosyl donors and acceptors under specific conditions, often involving catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The double bond in the phenylpropanoid backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropanoid derivatives.
Substitution: Alkylated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in assays to investigate its effects on cellular pathways and its ability to scavenge free radicals.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related diseases.
Industry
In the industrial sector, this compound is used in the formulation of cosmetic products due to its potential skin-protective effects. It is also investigated for its role in food preservation as a natural antioxidant.
作用机制
The mechanism of action of (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid involves its interaction with various molecular targets. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exerting antioxidant effects. Additionally, this compound can modulate signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
Caffeic acid: Another phenylpropanoid with antioxidant properties.
Chlorogenic acid: A phenylpropanoid ester with similar antioxidant and anti-inflammatory effects.
Ferulic acid: Known for its antioxidant activity and presence in plant cell walls.
Uniqueness
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is unique due to its glycosylated structure, which enhances its solubility and bioavailability. This structural feature distinguishes it from other phenylpropanoids and contributes to its diverse biological activities.
属性
分子式 |
C15H18O8 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC 名称 |
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15?/m1/s1 |
InChI 键 |
LJFYQZQUAULRDF-FHKYBOEISA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



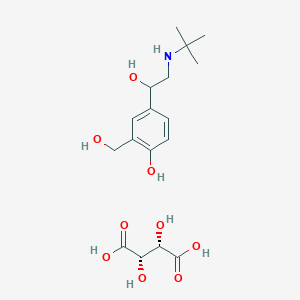
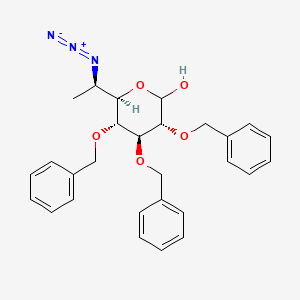

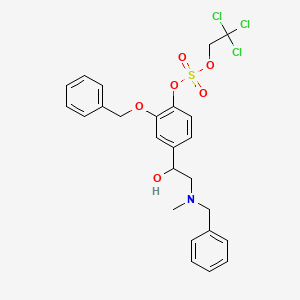
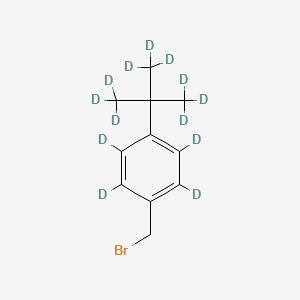
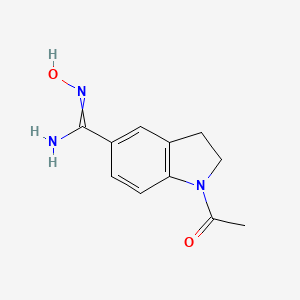
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)


